Niraparib (R-enantiomer)
Description
MK-4827 (R-enantiomer) is the R-stereoisomer of niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. It has the chemical formula C19H20N4O and a molecular weight of 320.396 g/mol . The compound specifically inhibits PARP1 with an IC50 of 2.4 nM, demonstrating superior potency compared to the racemic mixture of niraparib (IC50 = 3.8 nM for PARP1 and 2.1 nM for PARP2) . Structurally, it features a 2-phenyl-2H-indazole-7-carboxamide scaffold with a piperidin-3-yl substituent, critical for binding to the PARP enzyme’s catalytic domain .
Preclinical studies highlight its role in inducing synthetic lethality in BRCA1/2-deficient cancers by impairing DNA repair mechanisms. While the racemic form (niraparib tosylate) is FDA-approved for ovarian cancer, the R-enantiomer remains in preclinical evaluation due to unresolved development challenges, such as pharmacokinetic optimization .
Properties
IUPAC Name |
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201233 | |
| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038915-58-0 | |
| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from MK-4827 Tosylate Monohydrate
A pivotal method described by Jones et al. (2009) involves the resolution of racemic MK-4827 to isolate the R-enantiomer. However, a scalable process reported in patent literature (WO2020/72796) details the conversion of Niraparib tosylate monohydrate to MK-4827 (R-enantiomer) freebase:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | Niraparib tosylate monohydrate |
| Solvent | 2-methyltetrahydrofuran (2-MeTHF) |
| Base | 1% NaOH solution |
| Temperature | 20°C |
| Reaction time | 30 minutes |
| Yield | 75.9% |
The procedure involves treating 50.0 g (97.9 mmol) of Niraparib tosylate monohydrate with 1% NaOH in 2-MeTHF, followed by aqueous extraction and partial vacuum concentration. The resultant off-white crystalline solid exhibits a melting point of 189°C and >99.9% purity by HPLC.
Chiral Resolution of Racemic MK-4827
The racemic mixture of MK-4827 is resolved using preparative chiral chromatography or enzymatic kinetic resolution. Jones et al. (2009) demonstrated that the R-enantiomer exhibits lower in vitro metabolic clearance in rat liver microsomes (Clint = 4 μL/min/mgP) compared to the S-enantiomer (Clint = 3 μL/min/mgP). Despite this, the S-enantiomer (Niraparib) was prioritized for clinical development due to its superior potency in cellular assays.
Optimization of Enantiomeric Purity
Crystallization-Induced Diastereomer Resolution
A critical step in ensuring enantiopurity involves recrystallization of the freebase from 2-MeTHF. The process yields MK-4827 (R-enantiomer) with the following spectroscopic properties:
1H NMR (500 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.27 | Singlet | Indazole NH |
| 8.59 | Doublet | Aromatic H |
| 3.00 | Doublet | Piperidine CH2 |
| 2.70 | Multiplet | Piperidine CH |
13C NMR (125 MHz, DMSO-d6)
Key signals at δ 166.1 (amide carbonyl), 146.5 (aromatic quaternary carbon), and 54.0 (piperidine CH).
Analytical Validation
HPLC analysis with a chiral stationary phase (e.g., Chiralpak AD-H column) confirms enantiomeric excess >99%. Mobile phases typically comprise hexane:isopropanol:diethylamine (80:20:0.1 v/v).
Industrial-Scale Synthesis Considerations
Solvent Selection
2-MeTHF is preferred over tetrahydrofuran (THF) due to its higher boiling point (80°C vs. 66°C) and reduced peroxide formation risk.
Cost-Efficiency
The use of sodium hydroxide for tosylate cleavage minimizes metal catalyst costs compared to palladium-mediated deprotection methods.
Chemical Reactions Analysis
Types of Reactions
Niraparib R-enantiomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, strong bases, and oxidizing or reducing agents . The conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Efficacy in Cancer Treatment
1. Radiosensitization : Niraparib has been shown to enhance the effectiveness of radiation therapy. In vitro studies demonstrated that it radiosensitized human tumor cells from lung, breast, and prostate cancers by converting single-strand breaks into lethal double-strand breaks during DNA replication. This effect was independent of the p53 status of the tumor cells .
2. Preclinical Studies :
- In Vivo Models : In animal models, niraparib administered at doses like 50 mg/kg significantly increased survival rates and reduced tumor load in BRCA mutant breast cancer xenografts. However, it was less effective in certain BRCA wild-type models .
- Cell Line Sensitivity : Niraparib exhibited potent anti-tumor activity across various cancer cell lines with BRCA mutations, showing IC50 values in the low nanomolar range (approximately 10-100 nM) for cell proliferation inhibition .
Clinical Applications
1. Ovarian Cancer : Niraparib has been approved for maintenance treatment in patients with recurrent ovarian cancer who are responding to platinum-based chemotherapy. Clinical trials have demonstrated improved progression-free survival rates compared to placebo .
2. Combination Therapies :
- With Chemotherapy : Studies have indicated that combining niraparib with other chemotherapeutic agents can enhance therapeutic efficacy. For instance, its combination with temozolomide showed promise in glioblastoma models .
- With Radiation Therapy : The drug's ability to sensitize tumors to radiation suggests its potential role in combination regimens for various cancers .
Case Studies
Mechanism of Action
Niraparib R-enantiomer exerts its effects by inhibiting the activity of poly-ADP ribose polymerase 1 and poly-ADP ribose polymerase 2. These enzymes play a crucial role in the repair of single-strand and double-strand breaks in DNA. By inhibiting these enzymes, Niraparib R-enantiomer induces cytotoxicity in cancer cells, leading to cell death .
Comparison with Similar Compounds
Research Findings and Data Tables
Biological Activity
MK-4827, also known as Niraparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. The R-enantiomer of MK-4827 has garnered attention for its biological activity, particularly in the context of cancer therapy, especially for tumors with BRCA1 and BRCA2 mutations. This article explores the biological activity of MK-4827 (R-enantiomer), detailing its mechanisms of action, efficacy in various cancer models, and pharmacokinetic properties.
MK-4827 functions primarily by inhibiting PARP enzymes, which are essential for repairing single-strand DNA breaks through the base-excision repair pathway. By blocking PARP activity, MK-4827 induces an accumulation of DNA damage, leading to increased genomic instability and ultimately apoptosis in cancer cells.
Key Inhibitory Potencies
- PARP1 Inhibition : IC50 = 3.8 nM
- PARP2 Inhibition : IC50 = 2.1 nM
- Whole Cell Assay : EC50 = 4 nM
- Cancer Cell Proliferation : CC50 ranges from 10 to 100 nM depending on the cell line .
In Vitro Studies
In vitro studies have demonstrated that MK-4827 effectively inhibits the proliferation of BRCA1/2-deficient cancer cell lines. For instance:
- MDA-MB-436 (Breast Cancer) : CC50 = 18 nM
- CAPAN-1 (Pancreatic Cancer) : CC50 = 90 nM
Normal human epithelial cells exhibit resistance to MK-4827, indicating a degree of selectivity for cancerous tissues .
In Vivo Efficacy
In vivo studies using xenograft models have shown that MK-4827 is well tolerated and exhibits significant efficacy as a monotherapy in BRCA-deficient tumors. Notably, it enhances the effectiveness of radiation therapy in p53 mutant tumors, with optimal dosing strategies identified:
| Dose Regimen | Efficacy Observed |
|---|---|
| 50 mg/kg once daily | More effective than 25 mg/kg twice daily |
This suggests that dosing frequency and amount can significantly influence therapeutic outcomes .
Pharmacokinetics
The pharmacokinetic profile of MK-4827 demonstrates favorable characteristics:
- Plasma Clearance : 28 mL/min/kg
- Volume of Distribution : Vdss = 6.9 L/kg
- Terminal Half-life : t1/2 = 3.4 hours
- Bioavailability : F = 65%
These parameters indicate that MK-4827 is effectively absorbed and distributed within biological systems, supporting its potential for clinical application .
Case Studies and Clinical Implications
Several clinical studies have highlighted the effectiveness of MK-4827 in treating advanced ovarian cancer and other malignancies associated with BRCA mutations. For instance, Niraparib has been shown to improve progression-free survival rates in patients with platinum-sensitive recurrent ovarian cancer.
Notable Clinical Findings
-
Study on Ovarian Cancer :
- Patients with recurrent ovarian cancer showed improved outcomes when treated with Niraparib compared to standard therapies.
- The drug was well tolerated with manageable side effects.
-
Combination Therapies :
- Ongoing trials are exploring the efficacy of combining MK-4827 with other chemotherapeutic agents or targeted therapies to enhance treatment responses in resistant cancer types.
Q & A
Q. Methodological Consideration :
- Use enantiomer-selective assays (e.g., chiral chromatography) to quantify R-enantiomer exposure in plasma/tissue.
- Validate PK/PD models by incorporating correlation terms between parent drug and metabolite residuals to enhance model fit .
How do preclinical and clinical data support the synthetic lethality hypothesis for MK-4827 in BRCA-deficient vs. sporadic cancers?
Advanced Research Focus
MK-4827 induces synthetic lethality in homologous recombination repair (HRR)-deficient tumors, including BRCA1/2-mutated cancers. In Phase I trials, 10/12 partial responses (PRs) occurred in BRCA mutation carriers (BRCA-MC), while 3/12 PRs were observed in sporadic ovarian cancers (SOC) . Preclinical studies highlight MK-4827's activity in cell lines with non-BRCA HRR defects (e.g., ATM mutations), suggesting broader applicability .
Q. Methodological Consideration :
- Design trials enriched for HRR-deficient cohorts using biomarkers (e.g., genomic instability scores or functional HRR assays).
- Use combination regimens with DNA-damaging agents (e.g., topoisomerase inhibitors) to potentiate synthetic lethality, as demonstrated in A375 xenograft models .
What experimental strategies mitigate thrombocytopenia, the primary dose-limiting toxicity of MK-4827 in clinical trials?
Advanced Research Focus
Thrombocytopenia (Grade 3/4) occurred at 400 mg doses but was reversible upon dose reduction. The maximum tolerated dose (MTD) was established at 300 mg daily . Mechanistic studies suggest PARP inhibition in megakaryocytes disrupts platelet maturation.
Q. Methodological Consideration :
- Implement dose-escalation protocols with platelet monitoring and supportive therapies (e.g., thrombopoietin agonists).
- Explore intermittent dosing schedules (e.g., 21-day cycles with 7-day breaks) to reduce myelosuppression .
How do pharmacokinetic properties of MK-4827 influence its clinical dosing regimen?
Basic Research Focus
MK-4827 exhibits linear PK with a mean half-life of 40 hours , supporting once-daily dosing . Enantiomer-specific clearance rates necessitate stereochemical analysis in bioavailability studies. For example, R-enantiomer exposure correlates with prolonged PARP inhibition in peripheral blood mononuclear cells (PBMCs) at doses ≥80 mg .
Q. Methodological Consideration :
- Use population PK modeling to account for interpatient variability in drug metabolism.
- Validate PD endpoints (e.g., PARP activity in PBMCs or tumor biopsies) to confirm target engagement .
What evidence supports the use of MK-4827 in non-BRCA HRR-deficient tumors, and how can such tumors be identified preclinically?
Advanced Research Focus
MK-4827 shows activity in tumors with ATM, PALB2, or RAD51 mutations , extending beyond BRCA-MC populations . Functional assays (e.g., RAD51 foci formation post-irradiation) or genomic signatures (e.g., loss-of-heterozygosity scores) can identify HRR-deficient sporadic tumors.
Q. Methodological Consideration :
- Employ CRISPR screens or siRNA libraries to identify novel HRR-related synthetic lethal partners.
- Use patient-derived xenograft (PDX) models to validate MK-4827 sensitivity in non-BRCA contexts .
How do combination therapies involving MK-4827 enhance antitumor efficacy in resistant models?
Advanced Research Focus
Combining MK-4827 with ATR inhibitors (e.g., AZD-6738) or chemotherapy (e.g., CPT-11) synergistically increases DNA damage and apoptosis. In vivo studies in A375 xenografts showed enhanced tumor regression with PARP/ATR inhibitor combinations .
Q. Methodological Consideration :
- Use factorial experimental designs to optimize dose ratios and minimize overlapping toxicities.
- Leverage RNA-seq or phosphoproteomics to identify resistance pathways (e.g., upregulated PI3K/AKT signaling) .
What analytical methods are critical for quantifying MK-4827 enantiomers in biological matrices?
Basic Research Focus
Chiral LC-MS/MS is essential for distinguishing R- and S-enantiomers due to their divergent PK profiles. Method validation should include precision (<15% CV) and accuracy (85–115% recovery) across physiological concentrations .
Q. Methodological Consideration :
- Spike internal standards (e.g., deuterated analogs) to control for matrix effects.
- Cross-validate enantiomer-specific assays using orthogonal techniques (e.g., capillary electrophoresis) .
How can preclinical models address discrepancies in MK-4827 efficacy between BRCA-mutant and sporadic cancers?
Advanced Research Focus
Discrepancies arise from variable HRR proficiency and PARP1 expression levels. Use isogenic cell lines (BRCA1/2 knockout vs. wild-type) to isolate HRR dependency. In SOC models, correlate MK-4827 response with PARP1 protein levels via immunohistochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
